molecular formula C15H24O3 B1258763 (1R,4R,5S,8S)-8-(Hydroxymethyl)-1,7-dimethyl-4-propan-2-ylbicyclo[3.2.1]oct-6-ene-6-carboxylic acid

(1R,4R,5S,8S)-8-(Hydroxymethyl)-1,7-dimethyl-4-propan-2-ylbicyclo[3.2.1]oct-6-ene-6-carboxylic acid

Cat. No.: B1258763
M. Wt: 252.35 g/mol
InChI Key: RBCVCNVBAWEHLS-MPXAEWJHSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: (1R,4R,5S,8S)-8-(Hydroxymethyl)-1,7-dimethyl-4-propan-2-ylbicyclo[3.2.1]oct-6-ene-6-carboxylic acid can be synthesized through various chemical reactions involving helminthosporol. One common method involves the oxidation of helminthosporol to form helminthosporic acid. The reaction conditions typically include the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled temperature and pH conditions .

Industrial Production Methods: Industrial production of helminthosporic acid involves large-scale fermentation processes using the fungus Cochliobolus sativus. The fungus is cultured in a nutrient-rich medium, and the desired compound is extracted and purified using techniques such as solvent extraction and chromatography .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction of helminthosporic acid can yield reduced forms of the compound.

    Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products:

Scientific Research Applications

(1R,4R,5S,8S)-8-(Hydroxymethyl)-1,7-dimethyl-4-propan-2-ylbicyclo[3.2.1]oct-6-ene-6-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

(1R,4R,5S,8S)-8-(Hydroxymethyl)-1,7-dimethyl-4-propan-2-ylbicyclo[3.2.1]oct-6-ene-6-carboxylic acid functions as an agonist for the gibberellin receptor. It binds to the gibberellin receptor (GID1) and forms a complex with the DELLA protein, leading to the degradation of DELLA and the activation of gibberellin-related genes. This mechanism mimics the action of natural gibberellins, promoting plant growth and development .

Comparison with Similar Compounds

    Helminthosporol: A natural sesquiterpenoid with gibberellin-like activity but lower chemical stability compared to helminthosporic acid.

    Helminthosporal: A dialdehyde analog of helminthosporol, responsible for inducing plant disease symptoms.

    Prehelminthosporol: A precursor of helminthosporal with biological phytotoxicity.

    Sorokinianin: A compound isolated from the fungus with barley seed germination inhibitory activity.

Uniqueness of Helminthosporic Acid: (1R,4R,5S,8S)-8-(Hydroxymethyl)-1,7-dimethyl-4-propan-2-ylbicyclo[3.2.1]oct-6-ene-6-carboxylic acid stands out due to its higher gibberellin-like activity and chemical stability compared to helminthosporol. Its ability to act as an agonist for the gibberellin receptor and promote plant growth makes it a valuable compound in agricultural and biological research .

Properties

Molecular Formula

C15H24O3

Molecular Weight

252.35 g/mol

IUPAC Name

(1R,4R,5S,8S)-8-(hydroxymethyl)-1,7-dimethyl-4-propan-2-ylbicyclo[3.2.1]oct-6-ene-6-carboxylic acid

InChI

InChI=1S/C15H24O3/c1-8(2)10-5-6-15(4)9(3)12(14(17)18)13(10)11(15)7-16/h8,10-11,13,16H,5-7H2,1-4H3,(H,17,18)/t10-,11+,13+,15+/m1/s1

InChI Key

RBCVCNVBAWEHLS-MPXAEWJHSA-N

Isomeric SMILES

CC1=C([C@H]2[C@H](CC[C@@]1([C@H]2CO)C)C(C)C)C(=O)O

SMILES

CC1=C(C2C(CCC1(C2CO)C)C(C)C)C(=O)O

Canonical SMILES

CC1=C(C2C(CCC1(C2CO)C)C(C)C)C(=O)O

Synonyms

helminthosporic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,4R,5S,8S)-8-(Hydroxymethyl)-1,7-dimethyl-4-propan-2-ylbicyclo[3.2.1]oct-6-ene-6-carboxylic acid
Reactant of Route 2
(1R,4R,5S,8S)-8-(Hydroxymethyl)-1,7-dimethyl-4-propan-2-ylbicyclo[3.2.1]oct-6-ene-6-carboxylic acid
Reactant of Route 3
(1R,4R,5S,8S)-8-(Hydroxymethyl)-1,7-dimethyl-4-propan-2-ylbicyclo[3.2.1]oct-6-ene-6-carboxylic acid
Reactant of Route 4
(1R,4R,5S,8S)-8-(Hydroxymethyl)-1,7-dimethyl-4-propan-2-ylbicyclo[3.2.1]oct-6-ene-6-carboxylic acid
Reactant of Route 5
(1R,4R,5S,8S)-8-(Hydroxymethyl)-1,7-dimethyl-4-propan-2-ylbicyclo[3.2.1]oct-6-ene-6-carboxylic acid
Reactant of Route 6
(1R,4R,5S,8S)-8-(Hydroxymethyl)-1,7-dimethyl-4-propan-2-ylbicyclo[3.2.1]oct-6-ene-6-carboxylic acid

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